(4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine
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Overview
Description
(4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine is a complex organic compound with the molecular formula C20H24N6O. This compound is notable for its unique structure, which includes a butylphenyl group and a morpholinylpteridinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of solvents like toluene or ethanol, and bases such as potassium carbonate or sodium hydroxide to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (4-Methylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine
- (4-Ethylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine
- (4-Propylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine
Uniqueness
(4-Butylphenyl)(4-morpholin-4-ylpteridin-2-yl)amine is unique due to its specific butylphenyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C20H24N6O |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-(4-butylphenyl)-4-morpholin-4-ylpteridin-2-amine |
InChI |
InChI=1S/C20H24N6O/c1-2-3-4-15-5-7-16(8-6-15)23-20-24-18-17(21-9-10-22-18)19(25-20)26-11-13-27-14-12-26/h5-10H,2-4,11-14H2,1H3,(H,22,23,24,25) |
InChI Key |
MVIKQWCZJYUZNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=NC3=NC=CN=C3C(=N2)N4CCOCC4 |
Origin of Product |
United States |
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